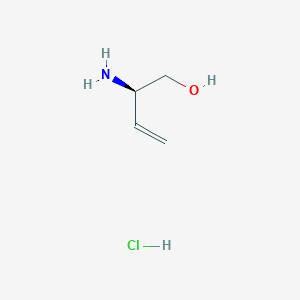
3-(2,3-Dimethoxyphenyl)pyrrolidine
Descripción general
Descripción
3-(2,3-Dimethoxyphenyl)pyrrolidine is an organic compound with a unique structure that is composed of a pyrrolidine ring, two methoxy groups, and a phenyl group. This compound has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Photochemical Behavior and Intramolecular Interactions
- Intramolecular Hydrogen Atom Transfer : Studies on compounds structurally related to "3-(2,3-Dimethoxyphenyl)pyrrolidine" show intramolecular hydrogen atom transfer in certain conditions, affecting photochemical behavior. Such mechanisms are critical in understanding the reactivity and stability of complex organic molecules under various conditions (Obi et al., 1998).
Synthesis and Anticancer Evaluation
- Anticancer Agents : Research on derivatives of pyridinones, similar in structural complexity to "3-(2,3-Dimethoxyphenyl)pyrrolidine", highlights the synthesis of compounds with potential anticancer properties. This underscores the importance of novel compound synthesis in drug discovery, especially for targeting various cancer cell lines (Rostom et al., 2011).
Material Science and Polymer Research
- Polyimide Synthesis : The development of novel polyimides from pyridine-bridged aromatic dianhydride showcases the application of complex organic molecules in creating materials with exceptional thermal stability and mechanical properties. Such research paves the way for advancements in materials science, particularly for applications requiring materials that withstand harsh conditions (Wang et al., 2006).
Photophysical and Electrochemical Studies
- Rhenium(I) Complexes : Investigations into Re(I) complexes containing N,N-bidentate ligands reveal insights into charge transfer and dual emission processes. By fine-tuning the excited states of these complexes, researchers can manipulate their photophysical properties for potential applications in light-emitting devices (Salassa et al., 2008).
Propiedades
IUPAC Name |
3-(2,3-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-3-4-10(12(11)15-2)9-6-7-13-8-9/h3-5,9,13H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGYNRBQZZNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672384 | |
| Record name | 3-(2,3-Dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)pyrrolidine | |
CAS RN |
959237-32-2 | |
| Record name | 3-(2,3-Dimethoxyphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)











